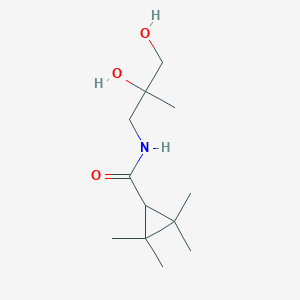
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride, commonly known as PB-22, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in medicine and research. PB-22 is a potent agonist of the cannabinoid receptors, which are responsible for the effects of cannabinoids on the body.
Mecanismo De Acción
PB-22 acts as an agonist of the cannabinoid receptors, which are G protein-coupled receptors that are located throughout the body. When PB-22 binds to the receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This results in a variety of physiological effects such as pain relief, appetite stimulation, and immune modulation.
Biochemical and Physiological Effects:
PB-22 has been shown to have a variety of biochemical and physiological effects on the body. It has been found to be a potent analgesic, meaning that it can relieve pain. It has also been shown to stimulate appetite and promote weight gain in animal models. Additionally, PB-22 has been found to have immunomodulatory effects, meaning that it can affect the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PB-22 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, meaning that it can be used to study the effects of cannabinoids on the body. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, there are also limitations to the use of PB-22 in lab experiments. It is a synthetic compound, meaning that it may not accurately reflect the effects of natural cannabinoids on the body. Additionally, its potency and high affinity for the cannabinoid receptors may make it difficult to study the effects of other compounds that interact with the receptors.
Direcciones Futuras
For research on PB-22 include the development of new synthetic cannabinoids, the study of its effects on different physiological systems, and further research on its safety and toxicity.
Métodos De Síntesis
PB-22 is synthesized through a multi-step process that involves the reaction of 2-cyanobenzyl chloride with pyrrolidine in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the intermediate with hydrochloric acid.
Aplicaciones Científicas De Investigación
PB-22 has been used extensively in scientific research as a tool to study the cannabinoid receptors and their effects on the body. It has been shown to have a high affinity for both the CB1 and CB2 receptors, which are involved in a variety of physiological processes such as pain sensation, appetite, and immune response.
Propiedades
IUPAC Name |
3-pyrrolidin-2-ylbenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMMRPCTBXXTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC(=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)




![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)
